
1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is related to a broader class of compounds with potential applications in material science and pharmaceutical research. While the specific applications of this compound are not directly detailed in available literature, research on related compounds provides insights into the types of applications that could be explored. For instance, compounds involving pyrimidinyl and urea functionalities have been synthesized and analyzed for their structural properties, which are essential for understanding their reactivity and potential uses in various domains, such as supramolecular chemistry, drug design, and material science. For example, studies on meso-ionic compounds have explored the synthesis of derivatives with pyrimidinyl groups, highlighting their potential in creating novel materials with unique properties (Greco & Gala, 1981).
Supramolecular Chemistry and Hydrogen Bonding
Research into ureidopyrimidinones demonstrates their strong dimerization capabilities via quadruple hydrogen bonding, suggesting applications in the development of supramolecular assemblies. These studies highlight the utility of urea and pyrimidine derivatives in constructing complex molecular architectures through non-covalent interactions, which can be foundational for the design of new materials and nanotechnology applications (Beijer et al., 1998).
Antimicrobial Activity
Certain pyrimidine derivatives have been synthesized and screened for their antimicrobial activities, showcasing the potential of these compounds in developing new antibacterial agents. This suggests that derivatives of this compound could also be explored for their antimicrobial properties, contributing to the search for novel drugs (Bakhite et al., 2004).
Cancer Research
The study of phenoxypyrimidine urea derivatives has revealed their potential in inducing apoptosis and autophagy in cancer cells, particularly in non-small cell lung cancer. This research underscores the therapeutic potential of pyrimidine and urea-based compounds in oncology, offering a promising avenue for the development of new cancer treatments (Gil et al., 2021).
properties
IUPAC Name |
1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(18-8-9-23-15-4-2-1-3-5-15)19-11-14-10-16(13-6-7-13)21-12-20-14/h1-5,10,12-13H,6-9,11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWCUNUFHKSKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2555970.png)
![N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2555971.png)
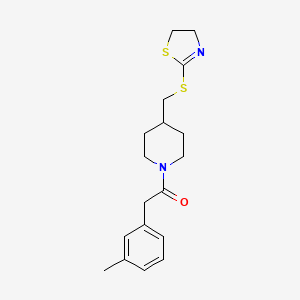

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2555975.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2555977.png)
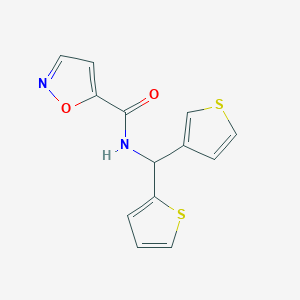
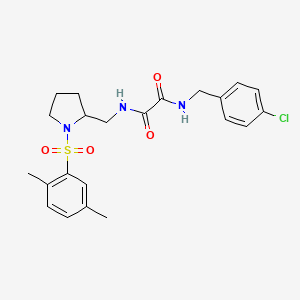
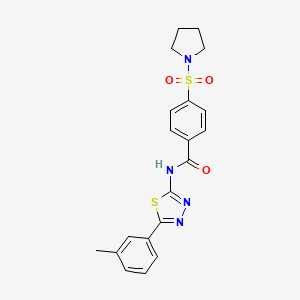
![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)
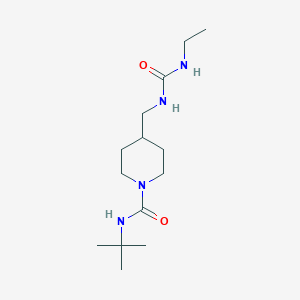
![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2555990.png)
